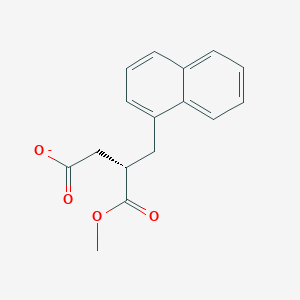

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

Übersicht

Beschreibung

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a butanoate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential use in drug development due to its structural features.

Industry: Could be used in the manufacture of fragrances or as a precursor to other valuable compounds.

Wirkmechanismus

The mechanism of action of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the ester group might undergo hydrolysis in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

- Ethyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

- Propyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

Uniqueness

The uniqueness of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate lies in its specific stereochemistry and the presence of both a naphthalene ring and an ester group. This combination of features can influence its reactivity and interactions in various chemical and biological contexts.

Biologische Aktivität

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate, with the CAS number 130693-96-8, is a synthetic organic compound categorized as an ester. Its molecular formula is , and it has a molecular weight of approximately 272.30 g/mol. This compound features a methoxy group, a naphthalenylmethyl moiety, and a 4-oxobutanoate functional group, which contribute to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound can be achieved through various methods, emphasizing its versatility for research and application in pharmaceuticals. The structure of this compound allows for modifications that can enhance its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related naphthalene derivatives have shown moderate to significant antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4d | A2780 | 10.5 | Tubulin polymerization inhibition |

| Compound 5g | MCF-7 | 4.47 | Induces G2/M cell cycle arrest |

| (3S)-4-methoxy... | TBD | TBD | TBD |

The biological mechanisms underlying the activity of this compound are likely related to its ability to interact with tubulin, a critical protein in cell division. Molecular docking studies suggest that this compound may bind effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the naphthalene moiety and methoxy group appears to enhance its anticancer properties compared to simpler analogs lacking these features.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 2-Methylnaphthalene | Simple naphthalene derivative | Limited biological activity |

| 4-Methoxybenzoic Acid | Methoxy and carboxylic acid groups | Anti-inflammatory |

| Naphthylacetic Acid | Naphthalene derivative with acetic acid | Plant growth regulation |

Case Studies

A study involving oxazinonaphthalene derivatives highlighted the importance of structural modifications in enhancing anticancer activity. Compounds that incorporated similar structural motifs as (3S)-4-methoxy... showed promising results in inducing apoptosis in cancer cells through tubulin inhibition .

Eigenschaften

IUPAC Name |

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/p-1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMGWBQOFWAPJ-ZDUSSCGKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428236 | |

| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130693-96-8 | |

| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.